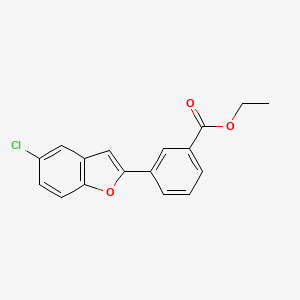

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate

Description

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate is a synthetic organic compound featuring a benzofuran core substituted with a chlorine atom at the 5-position and a benzoate ester group at the 2-position. The benzofuran scaffold is known for its planar aromatic structure, which facilitates π-π interactions and influences physicochemical properties such as solubility and reactivity .

Key structural features:

- Benzofuran core: A fused bicyclic system (benzene + furan) contributing to aromatic stability.

- Benzoate ester group: Introduces a bulky aromatic substituent, influencing steric effects and lipophilicity compared to simpler esters like acetate.

Properties

CAS No. |

835595-15-8 |

|---|---|

Molecular Formula |

C17H13ClO3 |

Molecular Weight |

300.7 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate |

InChI |

InChI=1S/C17H13ClO3/c1-2-20-17(19)12-5-3-4-11(8-12)16-10-13-9-14(18)6-7-15(13)21-16/h3-10H,2H2,1H3 |

InChI Key |

HMMDOIJTHUMANO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate

General Synthetic Strategy

The synthesis of this compound generally involves coupling a suitably substituted benzofuran derivative with an ethyl benzoate or benzoic acid derivative under basic conditions. The key synthetic challenge lies in forming the carbon-carbon bond between the benzofuran and the benzoate moieties while preserving the chloro substituent on the benzofuran ring.

Reported Synthetic Routes

Base-Mediated Coupling Using Potassium Hydroxide in Ethanol

One efficient method involves reacting 5-chloro-1-benzofuran-2-yl derivatives with ethyl 3-bromobenzoate or 3-bromobenzoic acid esters in the presence of potassium hydroxide as a base in ethanol solvent. This reaction facilitates nucleophilic aromatic substitution or coupling through a deprotonated benzofuran intermediate.

- Reaction Conditions:

- Base: Potassium hydroxide (KOH)

- Solvent: Ethanol (EtOH)

- Temperature: Reflux conditions

- Reaction Time: Several hours (typically 4–8 h)

- Yields: Often exceeding 90%, indicating high efficiency and selectivity

- Purification: Crystallization or flash chromatography to isolate the pure ester product

This method is advantageous due to its simplicity, high yield, and mild reaction conditions, making it suitable for scale-up synthesis in pharmaceutical research.

Multi-Step Synthesis Involving Benzofuran Ring Formation and Subsequent Functionalization

Literature on benzofuran derivatives describes multi-step syntheses starting from salicylaldehydes or 2-hydroxyacetophenone derivatives, which undergo cyclization with halogenated acetophenones or related reagents in the presence of bases like potassium carbonate in acetone under reflux. The resulting benzofuran intermediates are then functionalized via halogenation and esterification to afford the target compound.

- Step 1: Cyclization of substituted phenols with α-haloketones under basic conditions to form benzofuran core

- Step 2: Selective chlorination at the 5-position of benzofuran ring

- Step 3: Coupling with ethyl 3-halo benzoate derivatives or direct esterification to form the ethyl benzoate ester group

This approach allows structural modifications at various stages, enabling the synthesis of analogs for biological activity studies.

Purification and Characterization Techniques

- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures (e.g., 10:1 ratio) or crystallization from ethanol to obtain high-purity products.

- Characterization:

Comparative Data Table of Preparation Methods

Research Discoveries and Insights

- The chloro substituent at the 5-position on the benzofuran ring significantly influences the compound's biological activity, enhancing receptor binding affinity in medicinal chemistry applications.

- Modifications on the benzoate moiety or benzofuran ring can fine-tune pharmacological properties, necessitating flexible synthetic routes as described above.

- The base-mediated coupling method is preferred for its operational simplicity and excellent yields, making it the method of choice for producing this compound for further biological evaluation.

- Purification by crystallization and flash chromatography ensures removal of side products and unreacted starting materials, critical for obtaining compounds suitable for pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate:

General Information

this compound is a specialty chemical supplied by Parchem .

Potential Applications

While the search results do not provide specific applications for this compound, they do offer some context regarding benzofuran derivatives generally:

- Antimicrobial Agents : Benzofuran derivatives have demonstrated biological activity as antimicrobial agents .

- Anticancer Agents : Benzofuran derivatives have also been investigated as antibreast cancer agents .

- Antifungal Agents: Benzofuran-5-ol derivatives have shown promise as antifungal agents . Some aryl (benzofuran-2-yl) ketoximes have exhibited antifungal activity .

Antimicrobial activity of benzofuran derivatives:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Halogen substituents: Chlorine (Cl) and bromine (Br) increase molecular weight and polarizability compared to fluorine (F), influencing crystal packing and biological activity .

Synthesis Routes: Analogs like ethyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate are synthesized via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid .

Crystallographic Behavior :

- Sulfinyl-containing analogs exhibit planar benzofuran cores with mean deviations of 0.009–0.010 Å from planarity, stabilized by C–H⋯O hydrogen bonds and π-π interactions . The benzoate group in the target compound may promote stronger aromatic stacking due to its extended conjugated system.

The target compound’s chloro and benzoate groups may enhance membrane permeability and target binding compared to smaller esters.

Physicochemical Properties

- Lipophilicity: The benzoate ester likely increases LogP compared to acetate analogs (e.g., LogP ~3.66 for ethyl 3-(5-chloro-1-benzofuran-2-yl)prop-2-enoate vs. ~4.5 estimated for the target compound).

- Solubility : Bulky substituents may reduce aqueous solubility, a common challenge in drug development for benzofuran derivatives .

Biological Activity

Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate is a benzofuran derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its bioactive properties. The presence of the chloro substituent at the 5-position enhances its biological activity by influencing the compound's interaction with biological targets.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. The following table summarizes key findings from various studies on the antimicrobial efficacy of related benzofuran compounds:

Research indicates that certain benzofuran derivatives exhibit potent activity against various bacterial strains, with some compounds achieving MIC values as low as 0.78 µg/mL against resistant strains like MRSA . The structure-activity relationship suggests that modifications at specific positions of the benzofuran ring can enhance antibacterial potency.

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms. For instance, certain analogs have been reported to exhibit significant antiproliferative effects against cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | |

| 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan | A549 (lung cancer) | <10 |

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells. For example, modifications in the benzofuran structure can lead to enhanced interactions with DNA topoisomerases, which are critical targets in cancer therapy .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Benzofuran derivatives have been shown to modulate inflammatory pathways and reduce cytokine production in various models. This suggests a potential role in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound. For instance:

- Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and screened for their activity against common pathogens. Results indicated that compounds with hydroxyl substitutions at specific positions exhibited superior antibacterial properties compared to their counterparts without such modifications .

- Anticancer Evaluation : In vitro studies demonstrated that certain benzofuran derivatives could significantly inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(5-chloro-1-benzofuran-2-yl)benzoate, and how can reaction yields be optimized?

- Methodological Answer :

-

Step 1 : Start with precursor synthesis, e.g., ethyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, via nucleophilic substitution or cyclization reactions using dichloromethane or methanol as solvents .

-

Step 2 : Hydrolysis of ester groups using potassium hydroxide (KOH) in methanol/water under reflux (5–6 hours), followed by acidification with HCl to isolate the carboxylic acid intermediate .

-

Step 3 : Esterification with benzoic acid derivatives under catalytic conditions (e.g., H₂SO₄ or DCC).

-

Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of oxidizing agents like 3-chloroperoxybenzoic acid) and reaction time (3–5 hours) to improve yields (reported 79–82% in analogous syntheses) .

- Key Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester hydrolysis | KOH, MeOH/H₂O, reflux | 82 | |

| Oxidation | 3-Chloroperoxybenzoic acid, CH₂Cl₂ | 79 |

Q. How is column chromatography applied in purifying this compound, and what solvent systems are effective?

- Methodological Answer :

- Stationary Phase : Silica gel (60–120 mesh) is standard.

- Mobile Phase : Ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) effectively separate benzofuran derivatives. For polar impurities, add 1–5% methanol to ethyl acetate .

- Rf Values : Monitor via TLC; target compounds typically exhibit Rf = 0.58–0.65 in ethyl acetate .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can crystallographic software address them?

- Methodological Answer :

-

Challenge 1 : Planarity deviations in the benzofuran ring system (mean deviation ~0.005–0.009 Å), which complicate hydrogen-bonding analysis. Use SHELXL for refinement, applying restraints for non-planar atoms .

-

Challenge 2 : Disordered solvent molecules in lattice voids. Employ SQUEEZE in PLATON to model electron density .

-

Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters .

- Key Data Table :

| Crystallographic Parameter | Value | Software/Tool | Reference |

|---|---|---|---|

| Planarity deviation | 0.005 Å | SHELXL | |

| Hydrogen bond length | 2.8–3.0 Å | PLATON |

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing of this compound?

- Methodological Answer :

- Hydrogen Bonding : Carboxyl groups form centrosymmetric dimers via O–H···O interactions (bond length ~2.8 Å). Use Mercury to map supramolecular networks .

- π-π Stacking : Benzene rings exhibit face-to-face interactions (Cg···Cg distance ~3.84 Å), stabilizing the lattice. Analyze using CrystalExplorer to quantify interaction energies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from substituent effects?

- Methodological Answer :

- NMR Anomalies : Chlorine and benzoate groups induce deshielding in adjacent protons. Compare with analogs (e.g., 5-methyl or 5-bromo derivatives) to assign signals .

- Validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns. For example, the 5-chloro substituent splits aromatic proton signals into doublets (J = 8.4–8.5 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.